2,5-Dichlorophenylthioethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

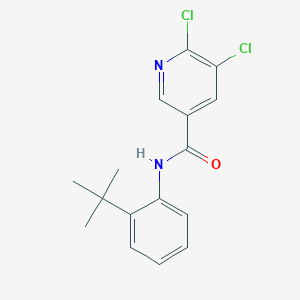

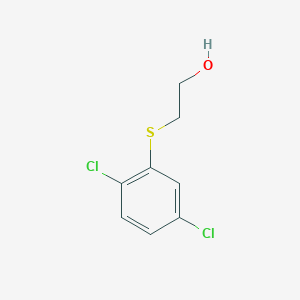

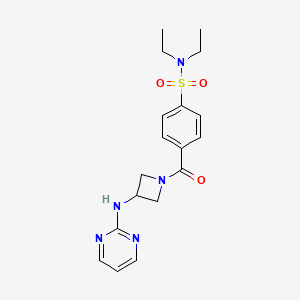

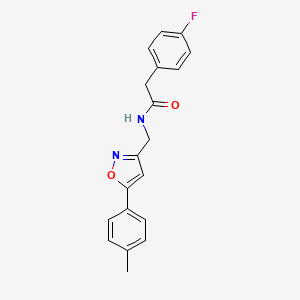

2,5-Dichlorophenylthioethanol is a chemical compound with the molecular formula C8H8Cl2OS . It is used in various applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 2,5-Dichlorophenylthioethanol consists of eight carbon atoms, eight hydrogen atoms, two chlorine atoms, one sulfur atom, and one oxygen atom . The molecular weight is 223.12 .

Physical And Chemical Properties Analysis

2,5-Dichlorophenylthioethanol has a melting point of 32 °C and a boiling point of 120-121 °C at a pressure of 0.35 Torr . The density of this compound is 1.4148 g/cm3 .

Aplicaciones Científicas De Investigación

Enhanced Dechlorination in Environmental Science

Research demonstrates that chlorinated solvents like 1,2-Dichloroethane (1,2-DCA), which share characteristics with 2,5-Dichlorophenylthioethanol, pose a challenge for environmental remediation due to their recalcitrance towards dechlorination. Nano zerovalent iron (nZVI), coupled with dithionite, has shown potential in degrading over 90% of 1,2-DCA, indicating a novel approach for treating chlorinated compounds in environmental science (Nunez Garcia et al., 2016).

Bioelectrochemical Systems in Groundwater Remediation

Studies on the biodegradation of chlorinated compounds like 1,2-DCA in bioelectrochemical systems (BES) have shown significant results. The presence of redox mediators like anthraquinone-2,6-disulfonate (AQDS) enhanced the dechlorination of 1,2-DCA to ethene, which provides insights into the applicability of BES for groundwater remediation involving compounds related to 2,5-Dichlorophenylthioethanol (Leitão et al., 2016).

Gold-Catalyzed C-S Bond Formation in Organic Chemistry

In organic chemistry, the gold-catalyzed reaction of α-thioallenes, similar to 2,5-Dichlorophenylthioethanol, has been studied for the formation of 2,5-dihydrothiophenes. This research highlights the intricate mechanisms involved in such reactions, suggesting potential applications in synthesizing related compounds (Ando, 2010).

Reductive Dechlorination in Anaerobic Conditions

Research on the dechlorination of 1,2-DCA in anaerobic conditions using sequencing batch reactors indicates the potential for bioremediation of waters contaminated with chlorinated compounds. This study suggests that similar strategies could be explored for compounds like 2,5-Dichlorophenylthioethanol (Gupta & Mali, 2008).

Synthesis of Aryl Dithiolethiones

The synthesis of aryl dithiolethiones, which are structurally related to 2,5-Dichlorophenylthioethanol, has been investigated for their potential as hydrogen sulfide-releasing anti-inflammatory drugs. This research could be relevant in exploring the therapeutic applications of similar compounds (Zanatta et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)sulfanylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQQDPZAFPEINL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorophenylthioethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

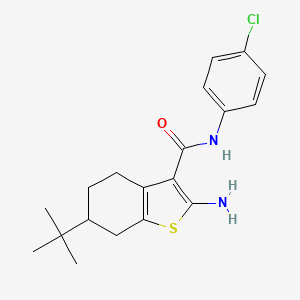

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)

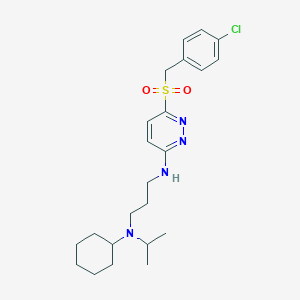

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)

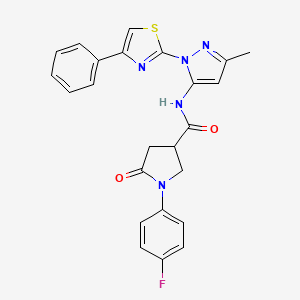

![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)